molecular formula C7H9NO2 B1314322 Pyridine-2,3-dimethanol CAS No. 38070-79-0

Pyridine-2,3-dimethanol

Cat. No.: B1314322
CAS No.: 38070-79-0
M. Wt: 139.15 g/mol
InChI Key: DFTLQVHYDAMGCG-UHFFFAOYSA-N
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Description

Pyridine-2,3-dimethanol is a chemical compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring two hydroxymethyl groups attached to the 2nd and 3rd positions of the pyridine ring

Biochemical Analysis

Biochemical Properties

Pyridine-2,3-dimethanol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It can form complexes with metal ions, which can influence various enzymatic activities. For instance, this compound can interact with enzymes that require metal cofactors, such as zinc or copper, by binding to the metal ion and altering the enzyme’s conformation and activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, potentially affecting protein folding and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, this compound may inhibit or activate specific kinases, leading to changes in phosphorylation states of downstream targets and altering gene expression. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and flux through metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming coordination complexes that can inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity, affecting biochemical pathways. Additionally, this compound can interact with nucleic acids, potentially influencing gene expression by binding to DNA or RNA and affecting transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is generally stable under inert atmosphere and room temperature conditions, but it may degrade over time, leading to reduced efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its activity may diminish as it degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, potentially leading to adverse outcomes such as oxidative stress, cellular damage, and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pyridine metabolism. It can be metabolized by enzymes such as oxidoreductases, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nucleic acids and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,3-dimethanol can be synthesized through several methods. One common approach involves the reduction of pyridine-2,3-dicarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of pyridine-2,3-dicarboxylic acid or its esters. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,3-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form pyridine-2,3-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form pyridine-2,3-dimethylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Pyridine-2,3-dicarboxylic acid.

    Reduction: Pyridine-2,3-dimethylamine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridine-2,3-dimethanol has several scientific research applications:

    Chemistry: It is used as a ligand in the synthesis of metal complexes and catalysts. These complexes are studied for their catalytic properties in various chemical reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Pyridine-2,6-dimethanol: Similar structure but with hydroxymethyl groups at the 2nd and 6th positions.

    Pyridine-3,4-dimethanol: Hydroxymethyl groups at the 3rd and 4th positions.

    Pyridine-2,3-dicarboxylic acid: Oxidized form of pyridine-2,3-dimethanol.

Uniqueness: this compound is unique due to the specific positioning of its hydroxymethyl groups, which influences its chemical reactivity and interaction with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[2-(hydroxymethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTLQVHYDAMGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509120
Record name (Pyridine-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38070-79-0
Record name 2,3-Pyridinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38070-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyridine-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution prepared by dissolving 29.5 g, of 2,3-dimethoxycarbonylpyridine in 200 ml of ethylether was added dropwise to a solution prepared by suspending 10 g of lithium aluminum hydride in 300 ml of dried ethylether at 0° C. This mixed solution was stirred at 20° C. for 3 hours and 30 ml of water was slowly added thereto at 0° C. The resulting solution was stirred for 5 hours at the room temperature and solid was filtered through celite. The filtrate was evaporated under reduced pressure and then the residual product was purified by a silica gel column chromatography (chloroform : methanol (10:1)) to give 10.4 g of the above title compound (yield: 75%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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